2-EXOAMINO-BENZOBICYCLO(2,2,2)-OCTANE
Description
Discovery and Nomenclature of Benzobicyclo[2.2.2]octane Systems
The benzobicyclo[2.2.2]octane framework emerged as a distinct class of bicyclic compounds through systematic investigations into rigid molecular architectures. The nomenclature of these systems follows established conventions for bicyclic compounds, where the notation [2.2.2] indicates the number of carbon atoms in each of the three bridges connecting the two bridgehead positions. In bicyclic molecules, three modes of ring junction are possible: spiro compounds where rings share only one atom, fused or condensed compounds where rings share two adjacent atoms, and bridged compounds where rings share three or more atoms. The benzobicyclo[2.2.2]octane system represents a bridged bicyclic compound with a benzene ring fused to the bicyclic core, creating a rigid cage-like structure.
The development of synthetic methodologies for accessing these systems has been marked by several key advances. Photoinduced intermolecular cycloaddition reactions have emerged as a novel and efficient method for synthesizing highly substituted benzobicyclo[2.2.2]octane skeletons. Under ultraviolet light irradiation, ortho-divinylbenzenes undergo pericyclic reactions to form cyclic ortho-quinodimethane intermediates, which subsequently react with olefins through [4+2] addition to construct the benzobicyclo[2.2.2]octane framework under mild conditions. These gram-scale reactions have demonstrated the synthetic potential of this protocol, establishing it as a valuable approach for accessing these challenging molecular architectures.
Recent advances have also included the development of tetrakis(methylene)benzobicyclo[2.2.2]octane as a novel synthon for triptycene derivatives. Co-catalyzed double [4+2] cycloaddition reactions between arylacetylene and this synthon have resulted in diaryl-substituted mesomeric and chiral triptycenes. The obtained chiral molecules have exhibited circularly polarized luminescence properties, which have been elucidated through theoretical calculations, demonstrating the potential of these systems in advanced materials applications.
| Synthetic Method | Reaction Conditions | Product Type | Yield Range |
|---|---|---|---|
| Photoinduced [4+2] Cycloaddition | Ultraviolet light, mild conditions | Highly substituted benzobicyclo[2.2.2]octane | Gram-scale |
| Co-catalyzed Double [4+2] | Arylacetylene substrate | Diaryl-substituted derivatives | Good to excellent |
| Diels-Alder Reactions | Thermal conditions | Fused bicyclo[2.2.2]octenes | Variable |
Position within Conformationally Restricted Amine Chemistry
Conformationally restricted amines represent a crucial class of compounds in medicinal chemistry, where molecular rigidity is employed to enhance selectivity and binding affinity with biological targets. The 2-exoamino-benzobicyclo[2.2.2]octane system occupies a unique position within this field due to its exceptional structural rigidity and distinctive three-dimensional architecture. The incorporation of an exo-amino group at the bridgehead position creates a compound that exhibits both high conformational restriction and optimal spatial orientation for biological interactions.
Recent research has highlighted the significance of conformational restriction in ligand design, particularly through the development of bicyclic diamines based on [3.2.1] and [3.2.2] templates. These structures function as conformationally restricted 1,3-propanediamines that are of particular interest in organic and medicinal chemistry as building blocks for developing structure-activity relationships in enzyme inhibitors and receptor ligands. Computational analyses have revealed that these bicyclic templates can be overlaid on low-energy conformations of 1,3-diaminopropane with similar bond characteristics, demonstrating their utility as rigid mimics of flexible diamine systems.
The exceptional reactivity observed in bridgehead amines has been attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. Comparative studies of bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane amine systems have demonstrated that condensation reactions with nadic anhydride proceed with significantly different rates, with the bicyclo[1.1.1]pentane amine showing exceptional reactivity compared to the bicyclo[2.2.2]octane analogue. Analyses of molecular geometries and frontier molecular orbitals suggest that both low steric hindrance and high intrinsic nucleophilicity contribute to these reactivity differences.
| Bicyclic System | Cone Angle | Steric Environment | Reactivity Pattern |
|---|---|---|---|
| Bicyclo[1.1.1]pentane-amine | ~90° | Low hindrance | Exceptional |
| Bicyclo[2.2.2]octane-amine | ~106° | Moderate hindrance | Moderate |
| Bicyclo[3.2.1]octane-amine | Variable | Higher hindrance | Reduced |
Significance in Bicyclic Bridgehead Chemistry
The field of bicyclic bridgehead chemistry has experienced remarkable growth due to the unique properties exhibited by compounds containing nitrogen atoms at bridgehead positions. Molecular complex formation between bridgehead amines and quinones has demonstrated the distinctive electronic properties of these systems. Formation of 1:1 complexes occurs between bridgehead amines such as triethylenediamine, quinuclidine, and quinuclidin-3-ol with 1,4-quinones, with equilibrium constants, molar absorptivity values, and thermodynamic parameters providing insights into the binding characteristics.
The significance of bridgehead positioning in bicyclic systems extends beyond simple molecular recognition. CNDO/2 calculations have shown that complex formation occurs at four equivalent positions corresponding to the mid-point between specific carbon atoms, highlighting the symmetrical nature of these interactions. Notably, non-bridgehead amines such as piperidine and triethylamine do not form complexes under similar conditions, emphasizing the unique electronic environment created by the bridgehead positioning.
Recent developments in 2-azabicyclo[2.2.2]octane derivatives have demonstrated their potential as brain-permeable compounds with specific biological activities. Synthetic approaches utilizing aza-Diels-Alder reactions have enabled the preparation of both exo and endo diastereomers, with the exo isomers typically showing superior biological activity compared to their endo counterparts. The ketone group at position 3 of the bicyclic core serves as a versatile handle for installing various functionalities, allowing for systematic structure-activity relationship studies.
The synthetic accessibility of these systems has been enhanced through microwave-assisted reactions employing bismuth nitrate pentahydrate as a catalyst. These conditions afford both endo and exo diastereomers with good to moderate yields, with subsequent separation achieved through flash column chromatography. The development of efficient synthetic methodologies has been crucial for advancing the field and enabling systematic exploration of structure-activity relationships.
Properties
CAS No. |
15537-20-9 |
|---|---|
Molecular Formula |
C15H17N.HCl |
Synonyms |
2-EXOAMINO-BENZOBICYCLO(2,2,2)-OCTANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The [2.2.2] system exhibits lower strain than [2.2.1] due to reduced angular distortion, enhancing thermal stability .
- The exo-amino group in the target compound facilitates hydrogen bonding in crystal lattices, as observed in similar benzoic acid derivatives .
Pharmacological and Chemical Reactivity
- Benzathine benzylpenicillin (): Contains a [3.2.0] bicyclic β-lactam core. Unlike the [2.2.2] system, its strained β-lactam ring is critical for antibiotic activity but prone to hydrolysis. The rigid [2.2.2] framework in 2-exoamino derivatives may offer improved hydrolytic stability for drug delivery .
- The exo-amino group in the target compound could similarly enhance solubility via protonation or hydrogen bonding .
Preparation Methods
Stereochemical Control in the Diels-Alder Reaction
The endo rule governs the stereochemical outcome of the Diels-Alder reaction, but the remote C-5 substituent on the diene introduces steric effects that override secondary orbital interactions. Nuclear magnetic resonance (NMR) analysis of the aldehyde proton chemical shift (δ 9.25–9.65 ppm) distinguishes endo and exo isomers, with the exo configuration exhibiting upfield shifts due to diminished anisotropic effects. For 2-exoamino derivatives, post-cycloaddition functionalization is required to install the amino group in the exo position.
Introduction of the Exo-Amino Group
Reductive Amination of Bicyclo[2.2.2]octane Aldehydes
Source outlines a reductive amination strategy starting from bicyclo[2.2.2]octane aldehyde (10a ). Condensation with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) reduction, affords the primary amine. However, this method produces a mixture of endo- and exo-amino isomers, necessitating chromatographic separation. The exo isomer is isolated in 34% yield, as confirmed by X-ray crystallography.
Hydroamination Catalyzed by Transition Metals
Patent discloses an alternative route using transition metal catalysts (e.g., ruthenium or cobalt) to facilitate hydroamination of bicyclo[2.2.2]octene derivatives. Treatment of 1,4-dimethylene cyclohexane with ammonia under 5–300 bar hydrogen pressure at 90–250°C generates the exo-amino product selectively. The use of sulfuric acid as a co-catalyst enhances reaction rates by protonating the alkene intermediate, though over-oxidation to nitriles remains a challenge.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide) improve the solubility of bicyclic intermediates, while temperatures below 0°C suppress epimerization during amination. Source reports that reactions conducted at −78°C in tetrahydrofuran (THF) achieve 72% enantiomeric excess (ee) for the exo isomer, whereas room-temperature conditions yield racemic mixtures.
Catalytic Systems for Enhanced Selectivity
Ytterbium triflate [Yb(OTf)₃] outperforms traditional Lewis acids (e.g., AlCl₃) in minimizing side reactions during Diels-Alder cycloaddition. A comparative study shows that Yb(OTf)₃ increases the exo:endo ratio from 1.5:1 to 4.3:1 while maintaining reaction yields above 85%.
Analytical Characterization and Validation
Spectroscopic Identification
The exo-amino configuration is confirmed by ¹H NMR coupling constants (J = 4.2 Hz for exo vs. J = 9.8 Hz for endo) and infrared (IR) spectroscopy, which reveals N–H stretching vibrations at 3350 cm⁻¹. High-resolution mass spectrometry (HRMS) of the derivatized benzobicyclo[2.2.2]octane shows a molecular ion peak at m/z 230.1543 (calculated for C₁₃H₁₈N₂O₂: 230.1541).
Thermodynamic Stability and Partition Coefficients
Source provides octanol-water partition coefficients (log P = 2.32) for 2-exoamino-benzobicyclo[2.2.2]octane, indicating moderate hydrophobicity consistent with its bicyclic structure. Differential scanning calorimetry (DSC) reveals a melting point of 254°C, corroborating the crystalline nature observed in X-ray studies.
Industrial-Scale Production Challenges
Cost-Efficiency of Starting Materials
The iron tricarbonyl complex (2 ) used in diene synthesis is expensive, prompting investigations into alternative precursors. Patent proposes a halogenation route using 1,4-dimethylene cyclohexane treated with thionyl chloride (SOCl₂) and polyphosphoric acid, though this method requires stringent temperature control (80–150°C) to avoid polymerization.
Q & A
Q. What are the established synthetic routes for 2-exoamino-benzobicyclo(2,2,2)octane, and what key reagents are involved?
Synthesis of bicyclo[2.2.2]octane derivatives often involves multi-step protocols. For example, bicyclo[3.3.0]octane analogs are synthesized via cycloaddition reactions using reagents like chloroform and benzoyl peroxide under reflux conditions . For the target compound, introducing the exo-amino group may require selective functionalization of the bicyclic core using brominated intermediates (e.g., 2-bromoethylbenzene derivatives ). Key steps include ring closure via Diels-Alder reactions and subsequent amination. Solvent choice (e.g., methanol or chloroform) and catalyst selection (e.g., benzoyl peroxide) significantly influence yield .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-exoamino-benzobicyclo(2,2,2)octane?
- NMR : H and C NMR can identify the bicyclo[2.2.2]octane framework and exo-amino group. For example, the ethyl ester analog (PubChem CID: 21580336) shows distinct shifts for bridgehead carbons at ~30–40 ppm .
- IR : Stretching frequencies for amine groups (3300–3500 cm) and C-N bonds (~1250 cm) confirm functionalization.
- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H] peaks) .
Q. What safety protocols should be followed when handling bicyclo[2.2.2]octane derivatives in laboratory settings?
While specific data for 2-exoamino derivatives are limited, general safety measures for bicyclic compounds include:
- Inhalation : Use fume hoods; evacuate to fresh air if exposed .
- Skin/Eye Contact : Wash with soap/water for 15+ minutes; consult a physician .
- Reactivity : Avoid strong oxidizers due to potential exothermic reactions .
Advanced Research Questions
Q. What strategies resolve discrepancies in reaction yields during the synthesis of bicyclo[2.2.2]octane derivatives under varying catalytic conditions?
- Catalyst Screening : Compare yields using peroxides (e.g., benzoyl peroxide ) vs. transition-metal catalysts.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency versus non-polar alternatives .
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps and byproduct formation .
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of 2-exoamino-benzobicyclo(2,2,2)octane?
- DFT Studies : Calculate HOMO/LUMO gaps to predict reactivity. For bicyclo[2.2.2]octane derivatives, bridgehead carbons exhibit unique electron density profiles .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using PubChem 3D conformers . Adjust protonation states of the exo-amino group to model pH-dependent binding .
Q. What methodological approaches optimize reaction conditions (solvent, temperature, pH) for functionalizing bicyclo[2.2.2]octane derivatives?
- Temperature Control : Exothermic cyclization steps (e.g., Diels-Alder) require cooling to ≤0°C to prevent side reactions .
- pH Sensitivity : Amination reactions often require basic conditions (pH 8–10) to deprotonate amines and enhance nucleophilicity .
- Solvent Selection : Methanol/water mixtures improve solubility of polar intermediates, while chloroform aids in non-polar steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
